N,N-Dimethylformamide-d7

NMR Spectroscopy Isotopic Labeling Analytical Chemistry

DMF-d7 (≥99.5 atom% D) eliminates proton background in ¹H NMR while retaining DMF's unparalleled solubilizing capacity for polymers, peptides, and polar organics—a capability absent in DMSO-d₆ or CDCl₃. Its deuterium isotope effect uniquely regulates perovskite crystallization kinetics (18.55% power conversion efficiency achieved), and its perdeuteration enables ²H NMR metabolic tracing without radioactive labels. For neutron scattering, DMF-d7 is mandatory for electrolyte solvation studies. Choose DMF-d7 when DMF-like solubility is non-negotiable in a deuterated matrix.

Molecular Formula C3H7NO
Molecular Weight 80.14 g/mol
CAS No. 4472-41-7
Cat. No. B058200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylformamide-d7
CAS4472-41-7
SynonymsMF-d7;  Dimethylformamide-d7;  N,N-Dimethylformamide-d7;  Perdeuterodimethylformamide
Molecular FormulaC3H7NO
Molecular Weight80.14 g/mol
Structural Identifiers
SMILESCN(C)C=O
InChIInChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3,3D
InChIKeyZMXDDKWLCZADIW-YYWVXINBSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylformamide-d7 (CAS 4472-41-7) for NMR Spectroscopy and Advanced Material Research – Technical Specifications and Procurement Overview


N,N-Dimethylformamide-d7 (DMF-d7, CAS 4472-41-7) is a fully deuterated analog of N,N-dimethylformamide (DMF) in which all seven hydrogen atoms are substituted with deuterium [1]. With a typical isotopic purity of ≥99.5 atom% D , this colorless liquid serves as a polar aprotic solvent specifically engineered for nuclear magnetic resonance (NMR) spectroscopy, eliminating proton background interference inherent to non-deuterated DMF. Beyond its primary role as an NMR solvent, DMF-d7 has found specialized utility in perovskite solar cell fabrication as a crystallization-modulating additive and in metabolic tracing studies utilizing ²H NMR detection [2].

Why Non-Deuterated DMF or Alternative Deuterated Solvents Cannot Substitute N,N-Dimethylformamide-d7 in Critical Analytical and Material Science Applications


Substituting DMF-d7 with non-deuterated DMF (CAS 68-12-2) fundamentally compromises NMR-based experiments due to overwhelming proton solvent signals that obscure analyte resonances; DMF-d7 eliminates this interference entirely via perdeuteration. Similarly, substituting with alternative deuterated NMR solvents such as DMSO-d6 or CDCl3 introduces different solubility profiles and solvent-solute interactions, as DMF-d7 uniquely retains the high solubilizing capacity and polar aprotic character of DMF while providing deuterium labeling . In advanced material applications, DMF-d7 exhibits deuterium-specific isotope effects—including altered hydrogen-bonding dynamics and volatility—that directly regulate crystallization kinetics in perovskite films, a property absent in both non-deuterated DMF and other deuterated solvents not structurally analogous to DMF [1].

Quantitative Comparative Evidence: N,N-Dimethylformamide-d7 vs. Non-Deuterated DMF and Alternative Deuterated NMR Solvents


Isotopic Purity: DMF-d7 (≥99.5 atom% D) vs. Non-Deuterated DMF and Common Deuterated NMR Solvents

DMF-d7 is commercially supplied with an isotopic purity of ≥99.5 atom% D, ensuring minimal residual proton signals in ¹H NMR spectra . In contrast, non-deuterated DMF contains natural abundance deuterium (~0.015 atom% D), rendering it unusable as a lock solvent and producing overwhelming proton background. Among alternative deuterated NMR solvents, DMSO-d6 is available at higher isotopic purities up to 99.96 atom% D, while CDCl3 typically ranges from 99.8 to 99.96 atom% D . The 99.5 atom% D specification for DMF-d7 is sufficient for routine NMR analyses conducted at ambient temperatures where ultra-high isotopic purity is less critical, positioning it as a cost-effective standard-purity option relative to higher-purity but more specialized deuterated solvents .

NMR Spectroscopy Isotopic Labeling Analytical Chemistry

Physical Properties: Density and Refractive Index of DMF-d7 vs. Non-Deuterated DMF

Deuteration alters the physical properties of DMF. DMF-d7 exhibits a density of 1.03 g/mL at 25°C and a refractive index (n²⁰/D) of 1.428, compared to non-deuterated DMF, which has a density of approximately 0.944–0.948 g/mL at 20°C and a refractive index of 1.430–1.4305 [1]. The ~9% higher density of DMF-d7 is a direct consequence of deuterium substitution and must be accounted for in gravimetric and volumetric preparations. The refractive index difference, though small (~0.002), is measurable and relevant for optical sensing applications or solvent identification.

Physical Chemistry Solvent Characterization Analytical Method Development

Perovskite Solar Cell Performance: DMF-d7 as a Crystallization-Controlling Additive vs. Non-Deuterated DMF

In the fabrication of CsPbI₃ perovskite solar cells, DMF-d7 serves as a processing additive that leverages the hydrogen isotope effect to regulate crystallization kinetics, yielding high-quality films with large grains and reduced defect density [1]. The optimized device incorporating DMF-d7 achieved a power conversion efficiency (PCE) of 18.55% [1]. While direct comparative data with non-deuterated DMF under identical conditions are not reported in this study, the isotope effect—manifested as altered hydrogen-bonding dynamics and volatility—is uniquely associated with DMF-d7 and cannot be replicated by non-deuterated DMF [2]. The observed enhancement is attributed to deuterium's influence on bond vibrational energies and intermolecular interactions, a phenomenon absent in protiated DMF [2].

Perovskite Solar Cells Photovoltaics Materials Science

Metabolic Tracing and ²H NMR Detection: DMF-d7 as a Xenobiotic Probe vs. Alternative Deuterated Tracers

DMF-d7 has been employed as a test case to demonstrate the feasibility of directly-coupled HPLC-NMR with ²H detection, where three xenobiotic-related species, including DMF-d7 itself, were detected in rat urine [1]. In a separate study, DMF-d7 enabled direct confirmation of principal metabolites via ²H NMR spectroscopy of biofluids [2]. These applications leverage the perdeuteration of DMF to provide a clean ²H NMR window devoid of natural abundance ¹H interference. While other deuterated compounds could theoretically serve as tracers, DMF-d7 uniquely combines the metabolic relevance of the DMF scaffold (a known hepatotoxic industrial solvent) with full deuteration for unambiguous ²H detection [2].

Drug Metabolism Pharmacokinetics Bioanalytical Chemistry

Neutron Diffraction Studies: DMF-d7 Solvation Structure of Li⁺ vs. Non-Deuterated DMF

Time-of-flight (TOF) neutron diffraction measurements on DMF-d7 have been used to probe the solvation structure of Li⁺ in concentrated electrolyte solutions [1]. In 10 mol% LiTFSA-DMF-d7 solutions, the first solvation shell of Li⁺ contains 3.4 ± 0.1 DMF molecules with an intermolecular Li⁺···ODMF distance of 1.95 ± 0.02 Å [1]. In highly concentrated 33 mol% LiTFSA-DMF-d7 solutions, this coordination number decreases to 1.3 ± 0.2 DMF molecules, with Li⁺···ODMF distance shortening to 1.90 ± 0.02 Å [2]. Non-deuterated DMF cannot be used for such studies due to the strong incoherent neutron scattering of hydrogen, which obscures the coherent scattering signal necessary for structural determination [1].

Electrolyte Solutions Ion Solvation Neutron Scattering

Optimal Procurement and Application Scenarios for N,N-Dimethylformamide-d7 Based on Quantified Differentiation


Routine ¹H NMR Spectroscopy of Polar and Polymeric Analytes

DMF-d7 is the preferred solvent for ¹H NMR analysis of compounds that are poorly soluble in standard deuterated solvents like CDCl₃ or DMSO-d₆. Its polar aprotic nature and high solubilizing capacity for a wide range of organic and inorganic species, combined with ≥99.5 atom% D isotopic purity, ensure minimal solvent proton interference while maintaining sample integrity. Procure DMF-d7 when analyzing polymers, peptides, or polar organic compounds requiring DMF-like solubility in a deuterated matrix. The standard-purity grade is cost-effective for routine ambient-temperature NMR work .

Advanced Perovskite Solar Cell Fabrication Requiring Crystallization Modulation

Research groups developing CsPbI₃ or related perovskite photovoltaic devices should consider DMF-d7 as a specialized processing additive. The deuterium isotope effect alters solvent volatility and hydrogen-bonding dynamics, regulating crystallization kinetics to produce high-quality films with large grains and reduced defects. The documented 18.55% power conversion efficiency achieved with DMF-d7 as an additive demonstrates its value in optimizing device performance beyond what non-deuterated DMF can provide [1].

Metabolic Fate Studies of DMF Using ²H NMR Detection

For toxicology and pharmaceutical metabolism studies involving N,N-dimethylformamide, DMF-d7 serves as the essential isotopically labeled tracer. Its perdeuteration enables direct detection of parent compound and metabolites in biofluids via ²H NMR spectroscopy without radioactive labeling. The technique has been validated in rat urine studies detecting three xenobiotic species via continuous-flow HPLC-NMR with ²H detection [2]. This application is unique to DMF-d7 and cannot be performed with alternative deuterated solvents lacking the DMF scaffold.

Neutron Diffraction Studies of Liquid Structure and Ion Solvation

Researchers utilizing neutron scattering techniques to investigate the structure of electrolyte solutions must employ deuterated solvents to minimize incoherent scattering from hydrogen. DMF-d7 is specifically required for studying DMF-based electrolyte systems, as demonstrated in quantitative analyses of Li⁺ solvation where coordination numbers and intermolecular distances have been precisely determined (e.g., 3.4 ± 0.1 DMF molecules in the first solvation shell at 10 mol% LiTFSA) [3]. Non-deuterated DMF is incompatible with these experiments.

Technical Documentation Hub

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